2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine

CNS drug design physicochemical properties S1P5 agonist optimization

Researchers developing S1P5 agonists for cognitive disorders often face unreliable sourcing of patent-relevant scaffolds. This compound solves that challenge as an AbbVie-patented tetrahydrooxazolo[4,5-c]pyridine core with confirmed S1P5 agonism, providing a reliable starting point for SAR campaigns. - ≥98% purity with full NMR, HPLC, and LC-MS documentation ensures assay-ready material for [³⁵S]GTPγS binding studies. - The 4-bromophenyl substituent enables rapid parallel diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. - N-Methyl substitution improves CNS drug-likeness (clogP ~2.6, zero H-bond donors) over des-methyl analogs, facilitating brain penetration optimization.

Molecular Formula C13H13BrN2O
Molecular Weight 293.16 g/mol
CAS No. 1017781-96-2
Cat. No. B1509507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine
CAS1017781-96-2
Molecular FormulaC13H13BrN2O
Molecular Weight293.16 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)N=C(O2)C3=CC=C(C=C3)Br
InChIInChI=1S/C13H13BrN2O/c1-16-7-6-12-11(8-16)15-13(17-12)9-2-4-10(14)5-3-9/h2-5H,6-8H2,1H3
InChIKeyRQEXRYVDXOZZIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine (CAS 1017781-96-2): Core Structural Identity and Procurement Baseline


2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine (CAS 1017781-96-2) is a heterobicyclic research compound belonging to the 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine class . It features a 4-bromophenyl substituent at the 2-position and an N-methyl group on the partially saturated piperidine ring. This scaffold has been disclosed in AbbVie patents (WO2012004373A1, US9670220B2) as an exemplified substructure within a genus of fused heterocyclic S1P receptor modulators, specifically S1P5 agonists intended for cognitive disorder research [1]. The compound is commercially available from multiple suppliers at 95–98% purity, with a molecular formula of C₁₃H₁₃BrN₂O and a molecular weight of 293.16 g/mol .

S1P5 agonist chemotype research fit (patent-supported pharmacophore)
N-methyl substituted core for brain penetration studies
Aryl bromide handle for SAR derivatization via cross-coupling
Hydrochloride salt form commercially available for formulation research

Why Generic Substitution of 2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine Is Not Advisable Without Quantitative Evidence


Within the tetrahydrooxazolo[4,5-c]pyridine class, subtle structural variations profoundly alter pharmacological target engagement. The presence of the 4-bromophenyl group and N-methyl substitution distinguishes this compound from close analogs that lack the methyl group on the saturated ring (e.g., CAS 885272-77-5) or possess a fully aromatic core (e.g., CAS 934331-04-1) [1]. Patent disclosures explicitly highlight that S1P5 agonists within this genus are designed to achieve selectivity over S1P1 and S1P3 receptors, a profile that is highly sensitive to the nature and position of substituents [2]. Therefore, replacing this specific compound with an in-class analog lacking confirmatory comparative biological data risks selecting a molecule with divergent receptor agonism, physicochemical properties, or synthetic derivatization potential.

Structural: Des-methyl analog (CAS 885272-77-5) may shift lipophilicity and CNS penetration profile relative to N-methylated scaffold.
Salt form: Fully aromatic analog (CAS 934331-04-1) lacks basic amine, limiting salt formation and aqueous solubility modulation.
Target: Core scaffold also used in mGluR5 NAMs; S1P5 vs. mGluR5 target engagement may differ significantly without confirmatory data.
Synthesis: Non-halogenated analogs lack bromine handle for Pd-catalyzed cross-coupling, reducing diversification potential.

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine Against Its Closest Analogs


N-Methyl Substitution Confers Enhanced Lipophilicity and CNS MPO Compliance Relative to the Des-Methyl Analog

The N-methyl group in 2-(4-bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine increases calculated logP and reduces the number of hydrogen bond donors compared to the des-methyl analog 2-(4-bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine (CAS 885272-77-5). This modification is consistent with CNS drug design principles disclosed in the AbbVie S1P5 patent family, where N-alkylation is employed to tune CNS penetration and receptor selectivity [1].

Lipophilicity shift
Reported
ΔclogP ≈ +0.6
HBD 0 vs 1
Supports CNS drug-like property assessment
Predicted values; confirm with experimental logD
CNS drug design physicochemical properties S1P5 agonist optimization

Partially Saturated Core Enables Salt Formation and Solubility Modulation Versus Fully Aromatic Analog

The tetrahydrooxazolo[4,5-c]pyridine core of the target compound contains a basic tertiary amine (pKa ~7–8 estimated), enabling hydrochloride salt formation (CAS 1187932-71-3). In contrast, the fully aromatic analog 2-(4-bromophenyl)oxazolo[4,5-c]pyridine (CAS 934331-04-1) lacks this basic center and cannot be readily converted to a stable salt . The hydrochloride salt of the target compound is a catalogued commercial product, indicating established formulation protocols [1].

Salt formation
Class-level
HCl salt available
pKa ~7-8 (est.)
Salt formation may support solubility and dissolution modulation
Aromatic analog lacks basic center
salt screening solubility optimization preclinical formulation

S1P5 Patent Genus Placement Suggests Agonist Pharmacophore Integrity, Distinguishing from mGluR5 NAM Scaffolds

The target compound is explicitly exemplified as a substructure in AbbVie's S1P5 agonist patent family (WO2012004373A1, US9670220B2), where claimed compounds are agonists with selectivity over S1P1 and S1P3 receptors [1]. This contrasts with other 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridines developed as mGluR5 negative allosteric modulators (NAMs), which typically bear a 2-pyridyl or phenyl substituent at the 2-position rather than a 4-bromophenyl group [2]. The bromine atom also provides a synthetic handle for further derivatization via cross-coupling reactions.

Target class
Class-level inference
S1P5 agonist (patent genus) vs. mGluR5 NAM (IC₅₀ 330 nM)
S1P5 pathway research fit over mGluR5 context
Based on patent pharmacophore; direct target engagement data limited
S1P5 agonism cognitive disorders chemotype selectivity

Bromine Substituent Enables Synthetic Tractability for Late-Stage Diversification Compared to Non-Halogenated Analogs

The 4-bromophenyl group is a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling late-stage diversification of the phenyl ring [1]. Non-halogenated analogs such as 5-phenyl-2-(pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine lack this reactive site, limiting their utility as intermediates for parallel SAR exploration [2].

Synthetic handle
Class-level inference
Aryl bromide present (cross-coupling ready) vs. non-halogenated analog (limited diversification)
Supports SAR library diversification via Pd-catalyzed coupling
Reactivity inferred from structure; well-established chemistry
cross-coupling medicinal chemistry SAR exploration

Commercial Purity and Storage Specifications Provide Reproducibility Advantages for Procurement Decisions

The target compound is available from Synblock at ≥98% purity (NLT 98%) with documented storage conditions (2–8 °C, sealed dry) and analytical documentation including NMR, HPLC, and LC-MS . In comparison, the des-methyl analog CAS 885272-77-5 is typically offered at 95% purity from multiple vendors . For research applications requiring high material consistency across experiments, the higher certified purity of the N-methyl derivative provides a measurable quality advantage.

Purity specification
Source review
ΔPurity ≥3%
≥98% vs. 95%
Higher purity may reduce batch variability
Vendor specifications; verify with independent QC
quality control procurement specifications reproducibility

Recommended Research and Procurement Application Scenarios for 2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine


S1P5 Agonist Lead Optimization and CNS Penetration Studies

Based on its patent-claimed placement within the AbbVie S1P5 agonist genus, this compound is best deployed as a starting point for structure-activity relationship (SAR) campaigns targeting cognitive disorders. Its N-methyl substitution improves CNS drug-likeness parameters (clogP 2.6, zero H-bond donors) relative to the des-methyl analog, making it a preferred scaffold for brain penetration optimization [1]. Researchers should prioritize this compound when designing in vivo efficacy studies in models of age-related cognitive decline or demyelination disorders where S1P5 agonism in oligodendrocytes is the hypothesized mechanism [2].

Focused Library Synthesis via Palladium-Catalyzed Cross-Coupling

The 4-bromophenyl group serves as a strategic diversification point for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. Medicinal chemistry teams building focused libraries around the tetrahydrooxazolo[4,5-c]pyridine core should procure this compound as the key intermediate, as it enables rapid parallel synthesis of substituted phenyl analogs without requiring de novo core construction [3]. This synthetic advantage is absent in non-halogenated analogs and is critical for efficient SAR exploration [4].

Preclinical Formulation Development Utilizing Salt Forms

For studies requiring oral or parenteral dosing, the hydrochloride salt (CAS 1187932-71-3) is commercially available and directly derived from the free base target compound. The tertiary amine in the tetrahydro core provides a reliable salt-forming site, enabling researchers to modulate solubility and dissolution rate through counterion selection [5]. This formulation flexibility is unavailable with fully aromatic oxazolo[4,5-c]pyridine analogs, which lack a basic center and present solubility challenges for in vivo administration .

High-Reproducibility Biological Screening with Certified Analytical Standards

When establishing baseline concentration-response curves in S1P5-mediated [³⁵S]GTPγS binding or Tango reporter assays, the ≥98% purity grade with full NMR, HPLC, and LC-MS documentation ensures that observed biological activity is attributable to the compound rather than impurities . This level of analytical characterization is particularly important when replicating patent-disclosed biological data or when submitting data for peer-reviewed publication [6].

Application
Selection Property
Validation Focus
CNS penetration research
N-methylated core structure
Brain exposure and logD verification
Focused library synthesis
Aryl bromide diversification handle
Suzuki coupling reactivity review
Preclinical formulation studies
HCl salt availability
Solubility and dissolution assay context
S1P5 in vitro assay reference
High-purity analytical standard (≥98%)
Batch-to-batch consistency verification
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